

1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(3-bromophenyl)-2,5-dimethyl-
1H-pyrrole

Cat. No.: B185746

[Get Quote](#)

Technical Guide: 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a summary of the available chemical and physical properties of the compound **1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole**. This document is intended for use by researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The pyrrole moiety is a significant heterocyclic structure found in numerous biologically active compounds, making its derivatives, such as the subject of this guide, of interest for further investigation.^{[1][2][3]}

Chemical Properties and Data

Data for **1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole** is sparse in the available scientific literature. While basic molecular information can be determined, extensive experimental data on its physical and chemical properties are not readily available. Much of the publicly accessible data pertains to the isomeric compound, 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole. Therefore, it is crucial to exercise caution when extrapolating data from the 4-bromo

isomer to the 3-bromo isomer, as their physicochemical properties are likely to differ due to the different substitution pattern on the phenyl ring.

Table 1: Core Chemical Properties of **1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole**

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₂ BrN	[4]
Molecular Weight	250.13 g/mol	[4]
CAS Number	Not explicitly found for the 3-bromo isomer.	

Note: The lack of a specific CAS number for the 3-bromo isomer in the searched databases highlights the limited commercial availability and published research on this specific compound.

For comparative purposes, the reported properties of the 4-bromo isomer are presented in the table below.

Table 2: Reported Properties of **1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole**

Property	Value	Source
Melting Point	75-77 °C	[5]
Boiling Point	320.2 °C at 760 mmHg	[5]
Density	1.31 g/cm ³	[5]
Flash Point	147.5 °C	[5]
Solubility	Soluble in Methanol	[5]
Appearance	Powder	[5]

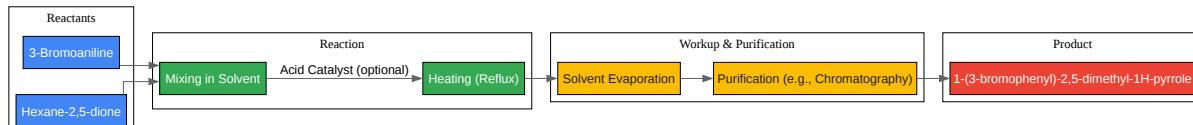
Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole** was not found in the reviewed literature. However, the general and widely

used method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.[\[6\]](#)[\[7\]](#) This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.

General Paal-Knorr Synthesis Protocol for N-Aryl-2,5-dimethylpyrroles

This protocol is a generalized procedure and would require optimization for the specific synthesis of **1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole**.


Reactants:

- 3-Bromoaniline: The source of the 3-bromophenyl group.
- Hexane-2,5-dione: The 1,4-dicarbonyl compound that forms the dimethylpyrrole ring.
- Solvent: Typically a protic solvent like ethanol or acetic acid.
- Catalyst (optional): An acid catalyst such as hydrochloric acid or p-toluenesulfonic acid can be used to accelerate the reaction.

Procedure:

- Dissolve 3-bromoaniline in the chosen solvent in a round-bottom flask.
- Add an equimolar amount of hexane-2,5-dione to the solution.
- If a catalyst is used, it should be added at this stage.
- The reaction mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The solvent is removed under reduced pressure.
- The crude product is then purified. Purification methods may include recrystallization or column chromatography.

Logical Workflow for Paal-Knorr Synthesis

[Click to download full resolution via product page](#)

Caption: General workflow for the Paal-Knorr synthesis of **1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole**.

Signaling Pathways and Biological Activity

There is no specific information available in the searched literature regarding the biological activity or the involvement of **1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole** in any signaling pathways. The broader class of pyrrole-containing compounds is known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.^{[1][2]} The presence of the bromophenyl moiety may influence the biological activity profile of the molecule. Further research and biological screening would be necessary to determine the specific pharmacological effects of this compound.

Conclusion

This technical guide has summarized the limited available information on the chemical properties of **1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole**. While the molecular formula and weight are established, there is a notable absence of experimentally determined physicochemical data, specific and detailed synthesis protocols, and biological activity studies in the public domain. The provided general synthesis protocol based on the Paal-Knorr reaction serves as a starting point for researchers interested in preparing this compound. The lack of data underscores the opportunity for further research to characterize this molecule and explore its potential applications in medicinal chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scispace.com [scispace.com]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. lookchem.com [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b185746#1-3-bromophenyl-2-5-dimethyl-1h-pyrrole-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com